molecular formula C9H11ClS B1646342 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene CAS No. 1314900-86-1

1-Chloro-2-ethyl-4-(methylsulfanyl)benzene

Cat. No. B1646342
CAS RN: 1314900-86-1
M. Wt: 186.7 g/mol
InChI Key: KTRISOCOKVICEP-UHFFFAOYSA-N
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Description

“1-Chloro-2-ethyl-4-(methylsulfanyl)benzene” is a chemical compound with the molecular formula C9H11ClS . It has a molecular weight of 186.71 .


Molecular Structure Analysis

The InChI code for “1-Chloro-2-ethyl-4-(methylsulfanyl)benzene” is 1S/C9H11ClS/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “1-Chloro-2-ethyl-4-(methylsulfanyl)benzene” are not available, benzene derivatives are known to undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 186.71 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Catalyst Development and Synthetic Applications

1,3,5-Tris(hydrogensulfato) Benzene has been utilized as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives, showcasing the compound's role in facilitating condensation reactions with excellent yields, under eco-friendly conditions (Karimi-Jaberi et al., 2012). This highlights the broader chemical utility of sulfanyl benzene derivatives in catalysis and synthesis.

Crystallography and Structural Analysis

Studies on similar sulfanyl benzene derivatives, such as 5-Ethyl-2-methyl-3-methylsulfinyl-1-benzofuran, have provided insights into the crystal structure, showcasing how these compounds exhibit aromatic π–π stacking interactions and CH2—H⋯π(benzene ring) interactions, contributing to their stability and potential utility in materials science (Choi et al., 2007).

Catalytic Properties and Organometallic Chemistry

The synthesis and catalytic properties of sulfur-containing palladacycles derived from the orthopalladation of sulfanyl benzene derivatives demonstrate their potential in catalysis, particularly in configurations stable across a range of temperatures. This opens avenues for their application in asymmetric synthesis and organometallic catalysis (Dupont et al., 2001).

Ionic Liquids and Chemical Separation

Ionic liquids containing sulfanyl benzene derivatives have been explored for the separation of benzene from linear alkanes, underscoring the role of these compounds in enhancing the efficiency of solvent extraction processes. This research indicates the potential for sulfanyl benzene derivatives to contribute to the development of more effective separation technologies (González et al., 2010).

Material Science and Membrane Technology

In material science, sulfonated poly(ether sulfone)s, which could potentially be synthesized using sulfanyl benzene derivatives, have been developed for fuel cell applications, demonstrating the critical role of such compounds in creating efficient proton exchange membranes (Matsumoto et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-chloro-2-ethyl-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRISOCOKVICEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-ethyl-4-(methylsulfanyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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